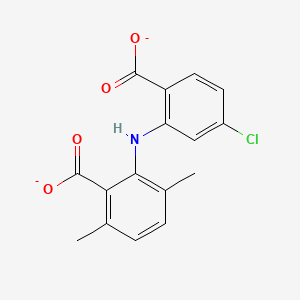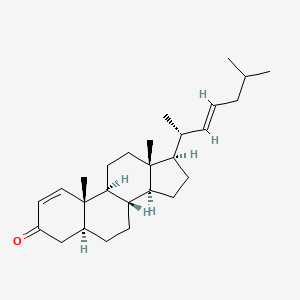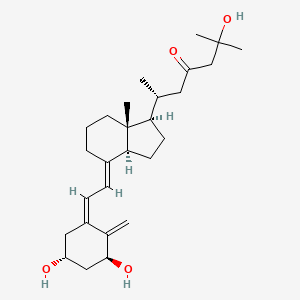
1,25-Dihydroxy-23-oxo-vitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,25-Dihydroxy-23-oxo-vitamin D3 is a vitamin D.
Wissenschaftliche Forschungsanwendungen
Molecular Mechanism and Genomic Action
1,25-Dihydroxyvitamin D3 is essential for gene regulation and various physiological processes. Its genomic mechanism involves binding to specific DNA sequences, significantly impacting gene activity. Advances in understanding the vitamin D receptor (VDR) complex have potential clinical applications for disease prevention and treatment (Christakos, Dhawan, Verstuyf, Verlinden, & Carmeliet, 2016).
Quantification in Serum
The quantification of 1,25-dihydroxyvitamin D3 in serum is critical for diagnosing and managing various diseases. An effective method for measuring this compound in serum, using liquid chromatography-tandem mass spectrometry, has been developed (Mahlow, Bunch, & Wang, 2016).
Cardiovascular Effects
1,25-dihydroxy vitamin D3 plays a role in the cardiovascular system, particularly in hypertension. Its effect on endothelial function and the balance between nitric oxide and peroxynitrite concentrations suggests potential benefits in treating cardiovascular diseases (Khan, Dawoud, & Malinski, 2018).
UV-Induced DNA Damage Protection
This compound protects skin cells from UV-induced DNA damage. It reduces oxidative damage and has implications for skin cancer prevention (De Silva et al., 2021).
Anti-Tumor Potential
1,25-dihydroxyvitamin D3 has significant anti-tumor potential, affecting energy utilization in tumor cells. This opens avenues for its use in cancer therapy (Abu el Maaty & Wölfl, 2017).
Renal and Extrarenal Regulation
The compound is regulated differently in renal and extrarenal tissues. Understanding this regulation is vital for managing diseases like osteoporosis (Kägi et al., 2018).
Potential in Combination Chemotherapy
Its diverse effects on cancer cell metabolism make it a candidate for combination chemotherapy, helping to overcome drug resistance (Abu el Maaty & Wölfl, 2017).
Diabetic Nephropathy Improvement
It can improve early diabetic nephropathy through specific molecular pathways, showing its potential in diabetes management (Wang et al., 2016).
Effects on Oxidative Stress and Aging
1,25-dihydroxyvitamin D3 reduces oxidative stress and impacts the aging process, suggesting its role in managing age-related diseases (Wimalawansa, 2019).
Glioblastoma Treatment
It may serve as an adjunct therapeutic agent in treating glioblastoma, due to its anti-proliferative activities in the central nervous system (Griffin & Griffen, 2022).
Eigenschaften
Produktname |
1,25-Dihydroxy-23-oxo-vitamin D3 |
|---|---|
Molekularformel |
C27H42O4 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one |
InChI |
InChI=1S/C27H42O4/c1-17(13-22(29)16-26(3,4)31)23-10-11-24-19(7-6-12-27(23,24)5)8-9-20-14-21(28)15-25(30)18(20)2/h8-9,17,21,23-25,28,30-31H,2,6-7,10-16H2,1,3-5H3/b19-8+,20-9-/t17-,21-,23-,24+,25+,27-/m1/s1 |
InChI-Schlüssel |
QBJVXMITWJPQNF-LQPBFCBKSA-N |
Isomerische SMILES |
C[C@H](CC(=O)CC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CC(=O)CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Kanonische SMILES |
CC(CC(=O)CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyme |
1,25-dihydroxy-23-oxo-vitamin D3 1,25-dihydroxy-23-oxocholecalciferol 1,25-DOV 23-keto-1,25-dihydroxyvitamin D3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-methylimidazo[1,5-a]quinoxalin-4-one](/img/structure/B1259157.png)
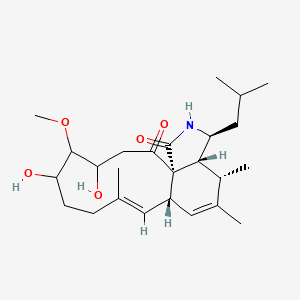
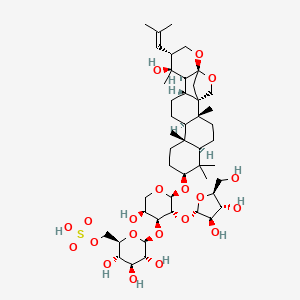
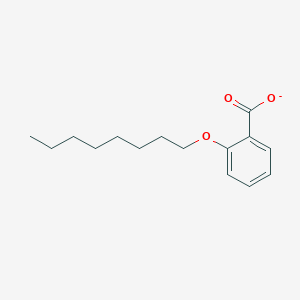
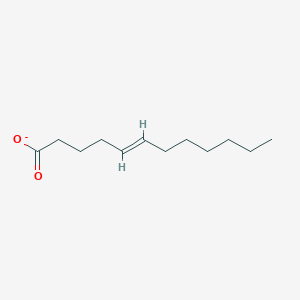

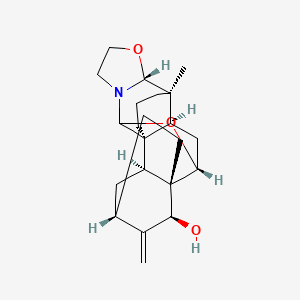
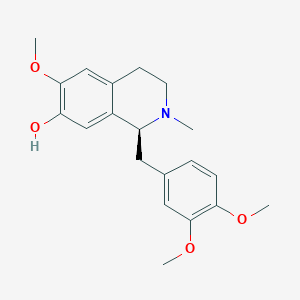
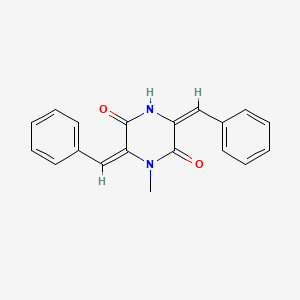
![(2S,3R,4R)-4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B1259172.png)
